molecular formula C14H19NO3S B2672126 Ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate CAS No. 310454-57-0

Ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate

Katalognummer: B2672126
CAS-Nummer: 310454-57-0
Molekulargewicht: 281.37
InChI-Schlüssel: NWYHIRYENVSJSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate is a compound that belongs to the piperidine chemical family . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives, like this compound, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Wissenschaftliche Forschungsanwendungen

Synthesis of New Compounds with Biological Activities

Research on Ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate derivatives has led to the development of new compounds with significant biological activities. For instance, compounds derived from ethyl and thiophene carboxylate showed antibacterial and antifungal activities (Faty, Hussein, & Youssef, 2010). Additionally, thiazole-aminopiperidine hybrid analogues, designed from related structures, were identified as novel Mycobacterium tuberculosis GyrB inhibitors, showcasing promising antituberculosis activity without cytotoxic effects (Jeankumar et al., 2013).

Anticancer Agent Development

A series of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and evaluated as anticancer agents. Some of these compounds displayed strong anticancer activities, suggesting their potential therapeutic usefulness in cancer treatment (Rehman et al., 2018).

Development of Piperidine Substituted Benzothiazole Derivatives

The synthesis of ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate and its derivatives led to compounds with noteworthy biological properties. These compounds demonstrated significant antibacterial and antifungal activities, highlighting their potential as leads for the development of new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).

Exploration of Allosteric Modulation

The cannabinoid CB1 receptor's allosteric modulation was explored using novel compounds, indicating a potential pathway for developing new therapeutic agents targeting the CB1 receptor with improved selectivity and efficacy (Price et al., 2005).

Immune Potentiating Agent for Livestock

Ethyl 1-(2-thiopheneacetyl)-3-piperidine carboxylate was investigated as an immune potentiating agent, targeting direct stimulation of immune cells for the prevention of infectious diseases in livestock. This highlights the compound's potential application in veterinary medicine and animal health (Sun, Li, Zhuang, & Hu, 2013).

Wirkmechanismus

The exact mechanism of action of Ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate is not fully understood. It is presumed that piperidine interacts with the olfactory system consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and of ionotropic receptors (IR) .

Eigenschaften

IUPAC Name

ethyl 1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c1-2-18-14(17)11-5-3-7-15(10-11)13(16)9-12-6-4-8-19-12/h4,6,8,11H,2-3,5,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYHIRYENVSJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction was run in the same manner as ethyl 1-benzoyl-3-piperidinecarboxylate, starting with ethyl nipecotate (201.8 mg; 1.28 mmol) and commercially available 2-thiopheneacetyl chloride (158 μl; 1.28 mmol). The crude product was distilled at 225° C./0.1 torr, giving ethyl 1-(2-thiopheneacetyl)-3-piperidinecarboxylate (250.5 mg) as a yellow oil, which solidified on standing. MS m/z (positive ion) 304 (M+Na+; 60), 282 (MH+; 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
201.8 mg
Type
reactant
Reaction Step Two
Quantity
158 μL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.